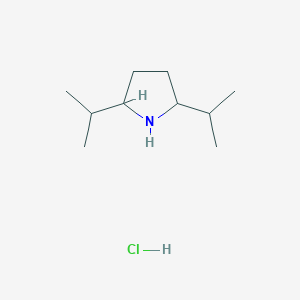

2,5-Diisopropylpyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Diisopropylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . The hydrochloride salt form of 2,5-Diisopropylpyrrolidine enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisopropylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Diisopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

2,5-Diisopropylpyrrolidine hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,5-Diisopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler analog with a similar five-membered ring structure.

2,5-Dimethylpyrrolidine: A structurally related compound with methyl groups instead of isopropyl groups.

Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

2,5-Diisopropylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups at the 2 and 5 positions can enhance its steric and electronic properties, making it distinct from other pyrrolidine derivatives .

Activité Biologique

2,5-Diisopropylpyrrolidine hydrochloride (DIPH) is a compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Name : this compound

- CAS Number : 2137765-72-9

- Molecular Formula : C₁₁H₁₈ClN

- Molecular Weight : 201.72 g/mol

The biological activity of DIPH is primarily attributed to its interaction with neurotransmitter systems. Research indicates that DIPH may act as a modulator of the cholinergic and dopaminergic systems, which are crucial in regulating mood, cognition, and motor functions. The compound's structure allows it to penetrate the blood-brain barrier, facilitating its effects on central nervous system (CNS) pathways.

Biological Activity

DIPH has been investigated for several biological activities:

- Neuroprotective Effects : Studies suggest that DIPH exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This neuroprotection may be due to its ability to enhance the release of neurotrophic factors and reduce oxidative stress in neuronal cells.

- Antidepressant Activity : Preliminary studies indicate that DIPH may possess antidepressant-like effects in animal models. The mechanism could involve the modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : Some research has pointed towards the analgesic potential of DIPH, suggesting that it may be effective in managing pain through its action on pain pathways in the CNS.

Neuroprotective Effects in Parkinson's Disease Models

A study conducted on animal models demonstrated that administration of DIPH resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. The results indicated a potential for DIPH as a therapeutic agent for Parkinson’s disease management.

Antidepressant-Like Effects

In a controlled study involving mice subjected to chronic mild stress, those treated with DIPH showed reduced signs of depression-like behavior when assessed through forced swim tests and sucrose preference tests. This suggests that DIPH could be further explored as an antidepressant candidate.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Neuroprotection | Enhances neurotrophic factor release; reduces oxidative stress | Animal models of Parkinson's disease | Reduced neuronal loss; improved motor function |

| Antidepressant | Modulates serotonin and norepinephrine levels | Chronic mild stress model in mice | Reduced depression-like behavior |

| Analgesic | Affects pain pathways in CNS | Pain models (not specified) | Potential pain relief observed |

Propriétés

IUPAC Name |

2,5-di(propan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-7(2)9-5-6-10(11-9)8(3)4;/h7-11H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYHBRFKTDGLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(N1)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.